8-Iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by the presence of an iodine atom at the 8-position and a methyl group at the 6-position of the imidazo ring. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's molecular formula is , with a molecular weight of approximately 258.06 g/mol .
8-Iodo-6-methylimidazo[1,2-a]pyridine is classified as a halogenated derivative of imidazo[1,2-a]pyridine. It can be sourced from various synthetic pathways involving halogenation reactions of imidazo[1,2-a]pyridine derivatives. The compound is often studied for its pharmacological properties and potential applications in treating various diseases, including cancer and neurodegenerative disorders .
The synthesis of 8-Iodo-6-methylimidazo[1,2-a]pyridine typically involves several key methods:
The purification of the final product is often achieved through column chromatography techniques, employing solvents such as petroleum ether and ethyl acetate for effective separation.
The molecular structure of 8-Iodo-6-methylimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring fused to a pyridine ring. The presence of iodine at position 8 introduces unique electronic properties that can influence reactivity and biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds .
8-Iodo-6-methylimidazo[1,2-a]pyridine can participate in various chemical reactions due to its electrophilic nature:
These reactions are essential for synthesizing more complex derivatives with potential biological activity.
The mechanism of action for compounds like 8-Iodo-6-methylimidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity .
The physical properties of 8-Iodo-6-methylimidazo[1,2-a]pyridine include:
Chemical properties include:
These properties are critical for determining suitable applications in research and development .
8-Iodo-6-methylimidazo[1,2-a]pyridine has several scientific applications:
The most established and economically viable route to 8-Iodo-6-methylimidazo[1,2-a]pyridine (CAS# 955942-40-2) involves a single-pot cyclocondensation reaction between 2-amino-3-iodo-5-methylpyridine and chloroacetaldehyde. This method exploits the inherent nucleophilicity of the 2-aminopyridine system, facilitating ring closure under relatively mild conditions. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of chloroacetaldehyde, followed by intramolecular cyclodehydration to form the fused imidazo[1,2-a]pyridine core, regioselectively installing the iodine atom at the 8-position and the methyl group at the 6-position [5] [7].
Optimized Reaction Parameters:Critical studies have refined the reaction conditions for maximal efficiency:
Table 1: Optimized Conditions and Outcomes for Condensation Synthesis
Precursor | Solvent Ratio (EtOH:H₂O) | Temperature (°C) | Time (h) | Reported Yield (%) | Key Advantage |
---|---|---|---|---|---|
2-Amino-3-iodo-5-methylpyridine | 3:1 | 78 (Reflux) | 24 | 85 | Catalyst-free |
2-Amino-3-iodo-5-methylpyridine | 4:1 | 80 | 18 | 78 | Reduced reaction time |
2-Amino-3-iodo-5-methylpyridine | 3:1 | 85 | 22 | 82 | Higher temperature tolerance |
This methodology offers significant advantages for large-scale production, including avoidance of expensive catalysts, operational simplicity, and straightforward isolation of the crystalline product, typically achieving yields exceeding 85% under optimal conditions [5] [7]. The iodine atom's positional stability during the cyclization is crucial for achieving high regioselectivity.
Recent advances focus on cobalt/iodine dual-catalytic systems for constructing the imidazo[1,2-a]pyridine scaffold, offering an alternative route potentially amenable to diverse substitution patterns. This approach exemplifies an Ortoleva-King type strategy, where aryl methyl ketones undergo oxidative condensation with 2-aminopyridines. Crucially, molecular iodine (I₂) acts as an in situ halogenating agent, and cobalt serves to regenerate the active catalytic iodine species [4].
Mechanism and Catalytic Cycle:The reaction involves:
Scope and Limitations:While effective for many aryl methyl ketones, this method is not directly applicable for synthesizing 8-Iodo-6-methylimidazo[1,2-a]pyridine itself. Instead, it provides a valuable pathway to related analogs and demonstrates the versatility of cobalt catalysis in heterocycle synthesis. Its utility lies in accessing derivatives where the 8-position requires functionalization after ring formation. Control experiments confirmed the essential roles of both CoBr₂ (20 mol%) and I₂ (20 mol%), with omission of either component drastically reducing yield (<25%) [4].
Table 2: Cobalt/Iodine Catalyzed Imidazo[1,2-a]pyridine Synthesis Optimization
Cobalt Salt | Iodine Source | Solvent | Temp (°C) | Time (h) | Yield 3a (%) | Key Observation |
---|---|---|---|---|---|---|
CoBr₂ | I₂ | Chlorobenzene | 110 | 24 | 79 | Optimal conditions |
CoCl₂·6H₂O | I₂ | Chlorobenzene | 110 | 24 | 68 | Good alternative cobalt source |
CoBr₂ | KI | Chlorobenzene | 110 | 24 | <10 | Ineffective iodide source |
CoBr₂ | I₂ | DMF | 110 | 24 | 27 | Poor solvent performance |
CoBr₂ | I₂ | Toluene | 110 | 24 | 21 | Low solubility issues |
None | I₂ | Chlorobenzene | 110 | 24 | 25 | Essential role of cobalt |
CoBr₂ | None | Chlorobenzene | 110 | 24 | Trace | Essential role of iodine |
Maximizing the efficiency and yield of 8-Iodo-6-methylimidazo[1,2-a]pyridine synthesis requires meticulous optimization of parameters beyond the core methodology. Key factors identified across methodologies include:
Solvent Effects: Polar aprotic solvents like chlorobenzene demonstrate superior performance in cobalt-catalyzed routes due to enhanced catalyst solubility and stability at elevated temperatures (110°C), achieving yields of 79% compared to significantly lower yields in solvents like DMF (27%), toluene (21%), or under solvent-free conditions (31%) [4]. For the condensation route, the ethanol/water mixture is critical for solubilizing both the aminopyridine precursor and the chloroacetaldehyde while facilitating the dehydration step.
Catalyst Loading: In catalytic approaches, a 20 mol% loading of both CoBr₂ and I₂ proves optimal. Deviations, such as reducing either catalyst to 10 mol%, result in substantial yield decreases (typically 20-35% reduction), indicating the necessity for sufficient catalyst concentration to maintain the cycle under the reaction conditions [4].
Temperature and Time Dependence: A strong correlation exists between reaction temperature, duration, and yield. For condensation synthesis, reflux (~78°C) for 24 hours is optimal. Lower temperatures (60°C) lead to incomplete conversion, while higher temperatures (>85°C) can promote decomposition, reducing yield and purity [5] [7]. In cobalt-catalyzed cyclizations, 110°C for 24 hours is critical; shorter times (18h) or lower temperatures (90°C) result in unreacted starting material, while longer times (30h) or higher temperatures (130°C) increase side products [4].
Atmosphere Control: Performing cobalt-catalyzed reactions under an air atmosphere yields significantly better results (79%) compared to inert nitrogen (31%) or pure oxygen (62%). This highlights the crucial role of atmospheric oxygen in oxidizing iodide (I⁻) back to molecular iodine (I₂), completing the catalytic cycle [4]. Radical scavenger experiments using TEMPO showed no yield suppression, ruling out a radical chain mechanism and supporting an ionic pathway involving electrophilic iodination [4].
Scale-Up Considerations:The condensation route is inherently more suitable for large-scale synthesis due to its catalyst-free nature, use of inexpensive solvents (EtOH/H₂O), and straightforward workup involving crystallization. Purification typically involves washing with aqueous bicarbonate and recrystallization from ethanol or methanol, yielding high-purity material (>95% by HPLC as reported by suppliers) [5] [7]. The cost-effectiveness is reflected in the commercial pricing, with quantities of 5g ranging from $1200–$1257 [7].
Table 3: Key Derivatives Synthesized from 8-Iodo-6-methylimidazo[1,2-a]pyridine
Derivative Class | Synthetic Method | Representative Compound | Potential Application | Reference Key Finding |
---|---|---|---|---|
Amides | Pd-catalyzed aminocarbonylation | Morpholineamide (5a) | Bioactive intermediates | Tunable via CO pressure/amine nucleophilicity [5] |
α-Ketoamides | Pd-catalyzed double carbonylation | Morpholine α-ketoamide (6a) | Protease inhibitors / Antivirals | Requires high CO pressure (30 bar) [5] |
Ethyl Esters | Carboxylation followed by esterification | Ethyl 8-iodo-6-methylimidazo...-3-carboxylate | Multifunctional building block | Melting point 126-128°C [9] |
Oxadiazolidine-2-thiones | Condensation with CS₂/KOH | A-1, A-2, A-3 | Anticonvulsant screening | IR: C=S stretch ~1237 cm⁻¹ [3] |
Biaryl Derivatives | Suzuki-Miyaura cross-coupling | 8-(Pyridin-3-yl)-6-methyl... | Cholinesterase inhibitors | Molecular docking showed AChE binding [10] |
The strategic placement of the iodine atom at the 8-position makes 8-Iodo-6-methylimidazo[1,2-a]pyridine (CAS# 955942-40-2, Molecular Formula: C₈H₇IN₂, Molecular Weight: 258.06 g/mol) a pivotal versatile synthetic intermediate. Its primary application lies in facilitating further regioselective functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or carbonylations, enabling access to complex pharmacophores like amides, ketoamides, biaryls, and alkynylated derivatives [5] [9]. These derivatives are essential scaffolds in medicinal chemistry research, particularly for developing compounds targeting neurological disorders (anticonvulsants, AChE inhibitors) [3] [10] and exploring new chemical space for drug discovery. The ongoing optimization of both classical condensation and emerging catalytic methods ensures a reliable supply of this crucial building block for diverse synthetic applications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3